Ethanamine;nitric acid

Overview

Description

Ethanamine, also known as Ethylamine, is an organic compound with the formula CH3CH2NH2 . This colorless gas has a strong ammonia-like odor and condenses just below room temperature to a liquid miscible with virtually all solvents . It is a nucleophilic base, typical for amines . Nitric acid is a white, very corrosive, colorless liquid .

Synthesis Analysis

Ethylamine is produced on a large scale by two processes. Most commonly, ethanol and ammonia are combined in the presence of an oxide catalyst . In this reaction, ethylamine is co-produced together with diethylamine and triethylamine . Nitric acid is synthesized via the energy-intensive Haber–Bosch process, and in the Ostwald process, ammonia is catalytically oxidized to produce industrial-grade nitric acid .

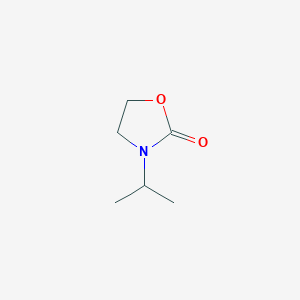

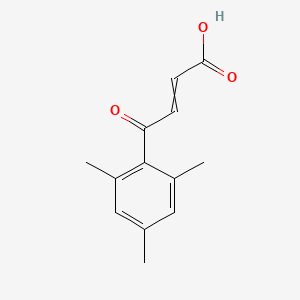

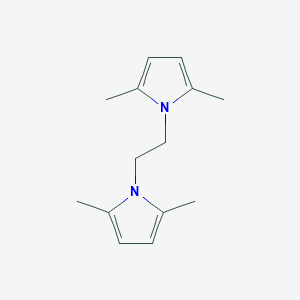

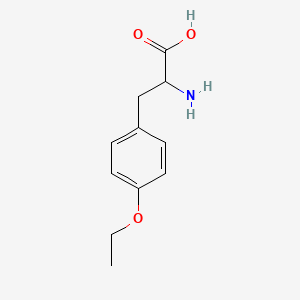

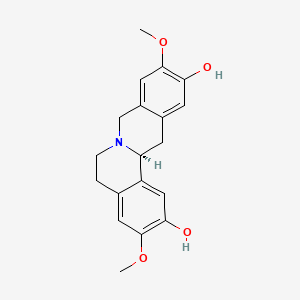

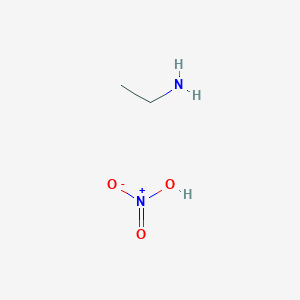

Molecular Structure Analysis

A chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Ethanamine molecule contains a total of 9 bonds. There are 2 non-H bonds and 1 primary amine (aliphatic) .

Chemical Reactions Analysis

Primary amines like ethanamine react with nitrous acid to produce ethanol, nitrogen gas, sodium chloride, and water . This is a qualitative reaction to primary amines, sign: gas evolution N2 .

Physical And Chemical Properties Analysis

Ethanamine is a colorless gas with a strong ammonia-like odor . It condenses just below room temperature to a liquid miscible with virtually all solvents . It is a nucleophilic base, as is typical for amines . Nitric acid is a white, very corrosive, colorless liquid .

Scientific Research Applications

Biosensor Development

A novel carbon paste electrode modified with NiO/CNTs nanocomposite and a specific mediator has been developed for the sensitive determination of cysteamine, nicotinamide adenine dinucleotide, and folic acid. This research underscores the potential of ethanamine derivatives in enhancing electrochemical biosensors' sensitivity and specificity, offering promising applications in biological and pharmaceutical analysis (Karimi-Maleh et al., 2013).

Pulmonary Medicine

Studies on exhaled ethane, a product of lipid peroxidation, indicate its potential as a noninvasive biomarker for oxidative stress in conditions like asthma and chronic obstructive pulmonary disease (COPD). Elevated levels of exhaled ethane have been correlated with disease severity, suggesting its utility in assessing oxidative stress and inflammation in respiratory diseases (Paredi et al., 2000).

Catalysis and Chemical Synthesis

Research on the ammoxidation of ethane to acetonitrile over metal-zeolite catalysts highlights the critical role of ethanamine derivatives in catalytic processes, offering a pathway to synthesize valuable chemicals from ethane. The study found that certain Co-zeolite catalysts efficiently convert ethane to acetonitrile, demonstrating the potential of ethanamine and nitric acid in catalytic applications (Li & Armor, 1998).

Oxidative Dehydrogenation

The oxidative dehydrogenation of ethane over various catalysts has been extensively studied, revealing the significance of nitric oxide and ethane interactions in the process. These studies contribute to understanding the mechanisms underlying the production of ethylene and other valuable compounds from ethane, offering insights into improving catalytic efficiency and selectivity (Glarborg et al., 1998).

Mechanism of Action

Target of Action

Ethanamine, also known as ethylamine , is an organic compound that acts as a nucleophilic base . It interacts with nitric acid, forming a compound that has a significant role in various chemical reactions .

Mode of Action

The interaction between ethanamine and nitric acid is a key process in the formation of various compounds. Nitric acid reacts with aliphatic amines, such as ethanamine, in a way that provides a useful test for distinguishing primary, secondary, and tertiary amines . The reactions of nitric acid with 1°- and 2°- aliphatic amines may be explained by considering their behavior with the nitrosonium cation, NO (+), an electrophilic species present in acidic nitric acid solutions .

Biochemical Pathways

The reaction between ethanamine and nitric acid is part of a broader set of biochemical pathways. For instance, the reaction of primary amines with nitrous acid is a qualitative reaction to primary amines, sign: gas evolution N2 . This reaction proceeds in two stages: sodium nitrite with hydrochloric acid gives nitrous acid, which reacts with the amine .

Pharmacokinetics

It’s known that ethanamine is widely distributed in biological tissue and is a component of lecithin . It’s used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases .

Result of Action

The molecular and cellular effects of the action of ethanamine; nitric acid are complex and depend on the specific context of the reaction. For instance, in the reaction of amines with nitrous acid, the distinct behavior of 1º, 2º & 3º-aliphatic amines is an instructive challenge to our understanding of their chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ethanamine; nitric acid. For example, acidic substances, such as nitric acid, deposit onto ecosystems as gaseous or particulate matter by dry deposition and/or as acidic precipitation by wet deposition process . This deposition can cause damage to plant physiology and disturb biogeochemical nutrient cycles, including acidification of soil and stream/lake water .

Safety and Hazards

Ethanamine can cause skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Nitric acid is extremely destructive to mucous membranes and upper respiratory tract tissues . It causes severe skin and eye burns, and may cause blindness and permanent eye damage . Inhalation may cause spasms, inflammation, and edema of the bronchi or larynx .

Future Directions

The reaction between the hydrochloric acid and the nitrite ions produces the nitrous acid . Because nitrous acid is a weak acid, the position of equilibrium lies well to the right . Phenylamine reacts with nitrous acid differently depending on the temperature .

Relevant Papers

One relevant paper titled “Ethylamines as Corrosion Inhibitors for Zinc in Nitric Acid” discusses the corrosion of zinc in nitric acid containing ethylamines . In plain nitric acid, the corrosion rate increases with the acid concentration and temperature . At constant acid concentration, the inhibition efficiency of ethylamines increases with the inhibitor concentration . At 40 mM inhibitor concentration in 0.01 M HNO3 at 301±1 K for 24 h immersion period, the inhibition efficiency of inhibitors decreases in the order: ethylamine (92%)> diethylamine (91%)> triethylamine (82%) .

properties

IUPAC Name |

ethanamine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.HNO3/c1-2-3;2-1(3)4/h2-3H2,1H3;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMKOQWBSZQAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047901 | |

| Record name | Ethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanamine;nitric acid | |

CAS RN |

22113-86-6 | |

| Record name | Ethylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22113-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022113866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

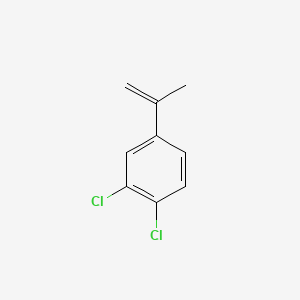

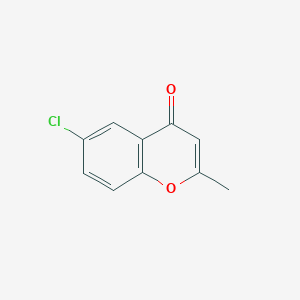

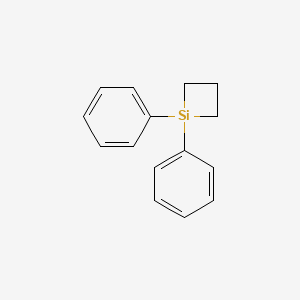

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

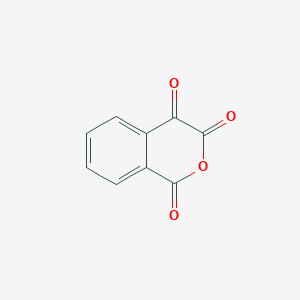

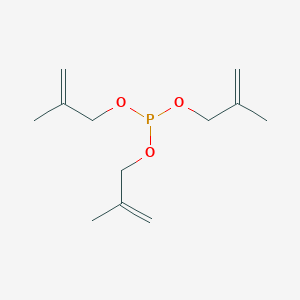

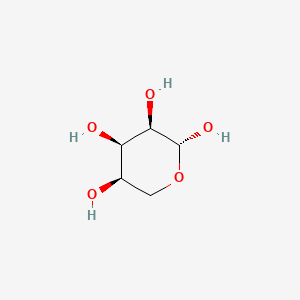

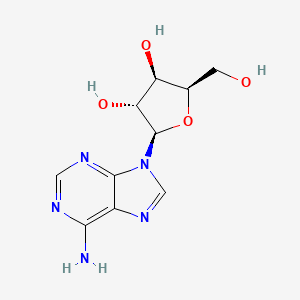

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.